5-Methyl-2-(methylthio)pyrimidine

Description

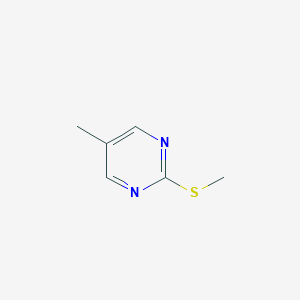

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROJJZKKIPDRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595773 |

Source

|

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-24-7 |

Source

|

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(methylthio)pyrimidine from 2-Chloropyrimidine Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2-(methylthio)pyrimidine, a critical intermediate in medicinal and agricultural chemistry.[1] The primary focus is on a robust and widely utilized synthetic strategy commencing from 2-chloropyrimidine precursors. We will delve into the underlying mechanistic principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine core, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this versatile molecular scaffold.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[2][3] this compound (CAS No: 100114-24-7, Mol. Wt: 140.21 g/mol ) has emerged as a particularly valuable building block due to the strategic placement of its functional groups.[1]

The methyl group at the C-5 position provides a site for steric interaction or metabolic blocking, while the methylthio group at the C-2 position is a highly versatile chemical handle. It can be readily displaced by a variety of nucleophiles or oxidized to the corresponding sulfoxide or sulfone, which dramatically enhances the electrophilicity of the C-2 position.[1][4][5] This reactivity facilitates the construction of diverse chemical libraries for screening against therapeutic targets.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel fungicides, analogues of vitamin B6, and potent kinase inhibitors, such as mutant-selective epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer therapy.[1][6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to this compound relies on the nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy leverages the inherent electronic properties of the pyrimidine ring.

Mechanistic Rationale

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][7] This electron deficiency makes the carbon atoms, particularly at the C-2, C-4, and C-6 positions, susceptible to attack by nucleophiles.[1] The presence of a good leaving group, such as a chlorine atom, at one of these positions facilitates the SNAr mechanism.

The reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nucleophile (in this case, the methanethiolate anion, CH₃S⁻) attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

-

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product.[8]

The chlorine atom at the C-2 position of the precursor serves as an excellent leaving group, making this transformation both thermodynamically favorable and kinetically accessible.[1]

Caption: SNAr mechanism for the synthesis of this compound.

Synthesis of the Key Precursor: 2-Chloro-5-methylpyrimidine

Access to the target molecule begins with the synthesis or procurement of the necessary precursor, 2-Chloro-5-methylpyrimidine (CAS No: 22536-61-4). While commercially available, it can also be synthesized in the laboratory. A common method involves the selective reductive dechlorination of 2,4-dichloro-5-methylpyrimidine.[10]

The protocol below describes a typical procedure.[10]

-

Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a solvent mixture like benzene and water, zinc powder and a source of ammonia are added sequentially at room temperature.

-

Reaction Execution: The mixture is heated to reflux for approximately 18 hours. The zinc powder acts as the reducing agent, selectively removing the more reactive chlorine atom at the C-4 position. The C-4 position is generally more susceptible to nucleophilic attack and reduction than the C-2 position in dichloropyrimidines.[9][11]

-

Workup and Isolation: After cooling, the reaction mixture is filtered (e.g., through celite) to remove zinc residues. The organic layer is then separated, dried, and concentrated under reduced pressure to yield the crude 2-chloro-5-methylpyrimidine, which can be purified further if necessary.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[12]

Objective: To synthesize this compound from 2-chloro-5-methylpyrimidine via nucleophilic aromatic substitution.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| 2-Chloro-5-methylpyrimidine | 128.56 | 1.0 | Starting material |

| Sodium thiomethoxide (CH₃SNa) | 70.09 | 1.1 - 1.2 | Nucleophile; moisture-sensitive |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous, polar aprotic solvent |

| Ethyl acetate (EtOAc) | 88.11 | - | Extraction solvent |

| Deionized Water (H₂O) | 18.02 | - | For quenching and washing |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying agent |

| Silica Gel | - | - | For column chromatography (if needed) |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.[12] The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the sodium cation without protonating the highly nucleophilic thiomethoxide anion.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude solid by column chromatography on silica gel or recrystallization to yield this compound as a pure solid.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from 2-chloropyrimidine precursors via nucleophilic aromatic substitution is a highly efficient and reliable method. This guide has detailed the core chemical principles, provided a validated experimental protocol, and explained the rationale behind the procedural choices. The versatility of the methylthio group as a reactive handle ensures that the title compound will remain a valuable and strategic intermediate for researchers and professionals in the ongoing development of novel pharmaceuticals and agrochemicals.[1][4]

References

-

Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2760-2773. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 136-149. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"5-Methyl-2-(methylthio)pyrimidine" chemical properties and reactivity

An In-Depth Technical Guide to 5-Methyl-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications

Introduction

This compound stands as a pivotal heterocyclic building block in the realms of organic synthesis, medicinal chemistry, and agrochemical development. Its structure, which features a pyrimidine core functionalized with a methyl group at the C5 position and a methylthio (-SMe) group at the C2 position, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the compound's chemical properties, synthetic routes, reactivity profile, and key applications. The strategic placement of its functional groups makes it a versatile precursor for generating diverse chemical libraries, enabling the exploration of novel bioactive molecules.[1]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and analysis.

Key Properties

A summary of the compound's core physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 100114-24-7 | [1],[2] |

| Molecular Formula | C₆H₈N₂S | Inferred |

| Molecular Weight | 140.21 g/mol | [1] |

| InChI Key | HMROJJZKKIPDRB-UHFFFAOYSA-N | [1] |

Spectroscopic Signatures

While a dedicated full spectral analysis for the isolated compound is not detailed in the provided search results, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its expected spectroscopic profile.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl group at the C5 position would likely appear as a singlet around δ 2.2-2.4 ppm. The methyl protons of the methylthio group at C2 are anticipated to resonate as a singlet further downfield, typically around δ 2.5-2.6 ppm.[5][6] The two protons on the pyrimidine ring at the C4 and C6 positions would appear as singlets (or a closely coupled AX system depending on the solvent and resolution) in the aromatic region, likely between δ 8.0-8.5 ppm.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct carbon signals. The methyl carbon of the C5-methyl group would be found in the aliphatic region (δ ~15-25 ppm), while the S-methyl carbon would be slightly more deshielded (δ ~10-15 ppm). The C2 carbon, bonded to sulfur and two nitrogen atoms, would appear significantly downfield (δ >160 ppm). The remaining aromatic carbons (C4, C5, C6) would resonate in the typical range for pyrimidines (δ ~120-160 ppm).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring just above and below 3000 cm⁻¹. Key C=N and C=C stretching vibrations characteristic of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern would likely involve the loss of the methylthio group or cleavage of the ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₈N₂S.[9]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two reliable and well-established routes, starting from either 2-thiouracil or 2-chloropyrimidine precursors.

Route A: S-Methylation of 5-Methyl-2-thiouracil

This common approach involves the direct methylation of the sulfur atom of the corresponding thiouracil derivative. The thiouracil starting material exists in a tautomeric equilibrium with its thiol form, 5-methylpyrimidine-2-thiol.[10] The thione form is typically favored, but the deprotonated thiolate is a potent nucleophile that readily reacts with methylating agents.

Causality Behind Experimental Choices:

-

Base: A base such as sodium hydroxide is used to deprotonate the thiol tautomer, forming the highly nucleophilic thiolate anion. Using a slight excess of base ensures complete deprotonation and drives the reaction forward.[5]

-

Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for this transformation. Dimethyl sulfate can also be used. The choice depends on reactivity, cost, and safety considerations.[5]

-

Temperature Control: The initial addition is often performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction and minimize potential side reactions, such as N-methylation.[5]

Detailed Experimental Protocol:

-

Dissolution: Dissolve 5-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Methylation: Cool the resulting solution in an ice bath to below 10°C. Add methyl iodide (1.1 equivalents) dropwise while vigorously stirring, ensuring the temperature remains low.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully acidify the reaction mixture with acetic acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[5]

Route B: Nucleophilic Substitution of 2-Chloro-5-methylpyrimidine

This route leverages the reactivity of a halogenated pyrimidine. The chlorine atom at the C2 position acts as a good leaving group, which can be displaced by a sulfur nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.[1][10]

Causality Behind Experimental Choices:

-

Nucleophile: Sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base is used as the sulfur nucleophile. These are potent nucleophiles capable of displacing the chloride.[9]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.[9]

-

Temperature: Gentle heating (e.g., 50°C) is often required to provide sufficient activation energy for the substitution to proceed at a reasonable rate.[9]

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of 2-chloro-5-methylpyrimidine (1 equivalent) in DMF (e.g., 5-10 mL per mmol), slowly add sodium thiomethoxide (1.0-1.2 equivalents) at room temperature.[9]

-

Reaction: Heat the reaction mixture to 50°C and stir for several hours.[9]

-

Monitoring and Workup: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature and quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).[9]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[9]

Synthetic Workflow Diagram

Caption: Primary synthetic routes to this compound.

Chemical Reactivity and Strategic Functionalization

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions activated by suitable leaving groups.[1]

Reactivity at the C2 Position: The Methylthio Group

The methylthio group is a versatile handle for introducing further diversity.

-

Nucleophilic Aromatic Substitution (SNAr): The -SMe group can function as a leaving group, although it is less reactive than a halogen like chlorine or a sulfonyl group.[1][11] It can be displaced by strong nucleophiles such as amines or alkoxides, typically under more forcing conditions (higher temperatures or stronger bases) than would be required for a 2-chloropyrimidine. This reaction provides direct access to 2-amino- and 2-alkoxy-5-methylpyrimidines.[1]

-

Oxidative Activation: A key strategy to enhance the reactivity at the C2 position is the oxidation of the methylthio group.[1] Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), the sulfide can be converted first to a methylsulfinyl (-S(O)Me) group and then to a highly electron-withdrawing methylsulfonyl (-SO₂Me) group.[5] The resulting 2-(methylsulfonyl)pyrimidine is exceptionally reactive towards nucleophilic attack, reacting much faster than its 2-chloro or 2-(methylthio) counterparts.[1][11] This two-step sequence allows for substitutions with a much broader range of weaker nucleophiles under mild conditions.[1]

Detailed Protocol for Oxidation to Sulfone:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or glacial acetic acid.[1][5]

-

Oxidation: Cool the solution to 0°C in an ice bath. Slowly add m-CPBA (2.2-2.5 equivalents) or 30% hydrogen peroxide (4 equivalents) portion-wise.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material.

-

Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (if using m-CPBA) or by neutralizing with sodium hydroxide (if using H₂O₂).[5]

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 2-(methylsulfonyl) derivative by column chromatography or recrystallization.

Reactivity at the C5 Position: The Methyl Group

The methyl group at the C5 position exhibits reactivity analogous to a benzylic methyl group, influenced by the heterocyclic ring.[1]

-

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light), the methyl group can be halogenated to form 5-(halomethyl)pyrimidine derivatives. These halogenated intermediates are valuable precursors for introducing other functionalities via subsequent nucleophilic substitution at the methyl carbon.[1]

-

Oxidation: The methyl group can be oxidized to a 5-hydroxymethyl or even a 5-carboxyl group using strong oxidizing agents, providing another avenue for functionalization.[1]

Reactivity Workflow Diagram

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable starting material in both pharmaceutical and agrochemical research.[12]

Pharmaceuticals and Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, found in nucleobases and numerous approved drugs.[10][12] this compound serves as a key scaffold for generating libraries of compounds for screening against various therapeutic targets.[1]

A notable application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors to treat non-small cell lung cancer (NSCLC).[13] Researchers have designed and synthesized series of 5-(methylthio)pyrimidine derivatives that show potent and selective inhibition of drug-resistant EGFR mutants (L858R/T790M) over the wild-type receptor. These compounds demonstrated strong antiproliferative activity in cancer cell lines, validating the utility of this scaffold in overcoming drug resistance in oncology.[13] The "magic methyl" effect, where the addition of a methyl group can profoundly impact biological activity, is a well-known concept in drug design, and the C5-methyl group in this scaffold can be crucial for optimizing binding affinity and pharmacokinetic properties.[14]

Agrochemicals

In agricultural science, derivatives of 5-methylthiopyrimidine have been investigated as novel fungicides. Compounds built upon this core have shown excellent efficacy against significant plant pathogens like late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola). The structural features derived from this starting material contribute to high fungicidal activity while maintaining low phytotoxicity to the crops themselves.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined synthetic pathways and predictable, multi-faceted reactivity make it an ideal starting point for creating complex molecular architectures. The ability to selectively functionalize the C2-methylthio group (via substitution or oxidative activation) and the C5-methyl group provides chemists with a powerful toolkit for library synthesis and lead optimization. Its proven success as a core scaffold in the development of targeted cancer therapies and effective fungicides underscores its continued importance in both medicinal and agrochemical research.

References

-

Cheldavi, F., Bakherad, M., Keivanloo, A., Rezaeifard, A., & Nikpour, M. (2020). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Cogent Chemistry. [Link]

-

Li, D., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Moresco, J. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine.

-

Yields, melting points, infrared, and ¹H-NMR spectroscopic data for the compounds 8b-g. ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Methylpyrimidine-2-thiol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. lehigh.edu [lehigh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic data (NMR, IR, Mass) for "5-Methyl-2-(methylthio)pyrimidine"

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-(methylthio)pyrimidine

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the fields of medicinal and agricultural chemistry.[1] Its pyrimidine core is a fundamental component in numerous biologically active molecules.[1] The presence of a methyl group at the 5-position and a methylthio group at the 2-position provides distinct reactive sites for further chemical modification, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel fungicides.[1]

A thorough structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of this compound (Molecular Formula: C₆H₈N₂S, Molecular Weight: 140.21 g/mol ) using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] The guide is designed for researchers, scientists, and professionals in drug development, offering not just raw data but also the underlying principles, experimental workflows, and interpretive logic essential for robust chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and spatial relationships of atoms within this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | H-4, H-6 |

| ~2.5 | Singlet | 3H | S-CH ₃ |

| ~2.2 | Singlet | 3H | C₅-CH ₃ |

Expertise & Interpretation:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a single peak far downfield (~8.3 ppm). This significant downfield shift is caused by the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

-

Methylthio Protons (S-CH₃): The three protons of the methylthio group are expected to produce a sharp singlet around 2.5 ppm. This chemical shift is characteristic of a methyl group attached to a sulfur atom. For comparison, in the related compound 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, this signal is observed at δ = 2.53 ppm.[2] In various 2-methylthio-1,4-dihydropyrimidines, this peak consistently appears around δ 2.35 ppm.[3]

-

5-Methyl Protons (C₅-CH₃): The protons of the methyl group at the C-5 position will also appear as a singlet, typically slightly upfield from the S-CH₃ signal, at approximately 2.2 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Four signals are anticipated for the unique carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~172 | C-2 (Carbon attached to S) |

| ~156 | C-4, C-6 |

| ~118 | C-5 |

| ~14 | S-C H₃ |

| ~13 | C₅-C H₃ |

Expertise & Interpretation:

-

C-2 Carbon: The carbon atom at the 2-position, bonded to the sulfur and two nitrogen atoms, is the most deshielded and will appear furthest downfield (~172 ppm). In a similar structure, 4-(cyclopropylethynyl)-2-(methylthio)pyrimidine, this carbon resonates at δ = 172.6 ppm.[2]

-

Pyrimidine Ring Carbons (C-4, C-6, C-5): The equivalent C-4 and C-6 carbons are expected around 156 ppm, while the C-5 carbon, which bears the methyl group, will be found further upfield at approximately 118 ppm.[2]

-

Methyl Carbons: The carbon of the S-CH₃ group is predicted around 14 ppm, while the C₅-CH₃ carbon is expected at a similar value, around 13 ppm.[2]

Experimental Protocol for NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved to prevent signal broadening.

-

Instrumentation Setup: Use a standard NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[4]

-

Shimming: Shim the magnetic field to optimize its homogeneity. A well-shimmed field is critical for sharp, well-resolved peaks. The instrument's software typically automates this process.

-

¹H NMR Acquisition:

-

Acquire a single-scan spectrum to check the signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Perform a standard acquisition with 16-32 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[4]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the appropriate range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[4]

-

Visualization: Molecular Structure for NMR

Caption: Labeled structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative functional group analysis.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H Stretch (Aromatic) | Medium-Weak |

| 2980-2850 | C-H Stretch (Aliphatic, CH₃) | Medium-Strong |

| ~1600-1400 | C=N and C=C Stretch (Pyrimidine Ring) | Strong-Medium |

| ~1380 | C-H Bend (CH₃) | Medium |

| ~700-600 | C-S Stretch | Weak |

Expertise & Interpretation:

-

C-H Stretching: The spectrum will be characterized by two distinct C-H stretching regions. Aromatic C-H stretches from the pyrimidine ring appear just above 3000 cm⁻¹.[5] Aliphatic C-H stretches from the two methyl groups will be visible as stronger bands just below 3000 cm⁻¹.[5]

-

Pyrimidine Ring Vibrations: A series of sharp bands in the 1600-1400 cm⁻¹ region are diagnostic for the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.[5]

-

C-S Stretch: The carbon-sulfur bond stretch is typically a weak absorption and can be difficult to identify definitively, but it is expected in the 700-600 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: IR Spectroscopy Workflow

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.[6]

Expertise & Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the parent molecule (C₆H₈N₂S).

-

Isotope Peak (M+2): A key diagnostic feature will be the presence of an "M+2" peak at m/z 142. This peak arises from the natural abundance of the ³⁴S isotope (approx. 4.2%). Its presence at ~4% of the intensity of the M⁺ peak is strong evidence for a sulfur-containing compound.[7][8]

-

Fragmentation Pattern: The fragmentation of pyrimidine derivatives is highly dependent on the substituents.[6] A plausible pathway for this compound involves initial cleavage of the substituent groups followed by ring fragmentation.[9]

Table 4: Proposed EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 140 | [C₆H₈N₂S]⁺• (Molecular Ion) | - |

| 125 | [C₅H₅N₂S]⁺ | •CH₃ |

| 94 | [C₅H₆N₂]⁺• | •SCH₂ |

| 79 | [C₄H₃N₂]⁺ | •SCH₃, •HCN |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[7]

-

GC-MS Instrumentation and Conditions: [7]

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: Use a non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis via NMR, IR, and MS provides a detailed and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the aromatic pyrimidine core, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation behavior. The protocols and interpretive frameworks presented in this guide constitute a robust system for the characterization of this important chemical building block, ensuring its identity and purity for applications in scientific research and development.

References

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.

- Supporting Information for a scientific article. (n.d.).

- The Royal Society of Chemistry. (2019). Supporting Information.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.

- Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.

- BenchChem. (n.d.). This compound | Research Chemical. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. article.sapub.org [article.sapub.org]

- 9. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Biological Activity of 5-Methyl-2-(methylthio)pyrimidine Derivatives

Introduction: The Versatile Scaffold of 5-Methyl-2-(methylthio)pyrimidine

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Within this vast chemical space, derivatives of this compound have emerged as a particularly promising class of molecules. This guide provides a comprehensive technical overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, offering valuable insights for researchers, scientists, and drug development professionals. The 5-methyl substitution and the 2-methylthio group on the pyrimidine ring provide a unique combination of lipophilicity and reactivity, making this scaffold an excellent starting point for the design of novel therapeutic agents.[3] The methylthio group, in particular, can be readily oxidized to the corresponding sulfoxide or sulfone, creating an excellent leaving group for nucleophilic substitution and allowing for further molecular diversification.[3]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of action for the anticancer activity of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4][5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] Certain 5-(methylthio)pyrimidine derivatives have been designed as potent and selective inhibitors of EGFR, particularly against mutants that confer resistance to first-generation inhibitors.[5] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing the downstream signaling cascade that promotes tumor growth.[5]

Caption: EGFR Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR)

The anticancer efficacy of 5-(methylthio)pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine core. Key SAR insights include:

-

Substitution at the 4-position: The introduction of an aniline or substituted aniline moiety at the 4-position of the pyrimidine ring is crucial for potent EGFR inhibitory activity. The nature of the substituent on the aniline ring can fine-tune the potency and selectivity.

-

Acrylamide Moiety: The presence of an acrylamide group on the aniline substituent often leads to irreversible inhibition of EGFR by forming a covalent bond with a cysteine residue in the active site.

-

5-Methyl Group: The 5-methyl group contributes to the overall lipophilicity of the molecule, which can influence its cell permeability and binding affinity.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 9u | 5-Trifluoromethylpyrimidine | A549 (Lung) | 0.35 | [4] |

| MCF-7 (Breast) | 3.24 | [4] | ||

| PC-3 (Prostate) | 5.12 | [4] | ||

| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [6] |

| C32 (Melanoma) | 24.4 | [6] | ||

| 11 | N-[4-(2-Amino-6-methylpyrimidin-4-ylamino)-phenyl]-4-(pyrimidin-2-ylamino)benzamide | KG-1 (Leukemia) | 1.2 | [7] |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[8] The this compound scaffold serves as a valuable starting point for the development of novel antibacterial and antifungal agents.

Mechanism of Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as:

-

Nucleic Acid Synthesis: The structural similarity of the pyrimidine core to the nucleobases (cytosine, thymine, and uracil) may allow these derivatives to interfere with DNA and RNA synthesis.

-

Enzyme Inhibition: These compounds may inhibit key enzymes that are essential for microbial survival, such as dihydrofolate reductase or other enzymes involved in metabolic pathways.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 128 | [9] |

| Bacillus subtilis | 256 | [9] | |

| Escherichia coli | 512 | [9] | |

| Candida albicans | 128 | [9] | |

| Compound B | Staphylococcus aureus | 64 | [10] |

| Clostridioides difficile | 1 | [10] |

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrimidine derivatives, including those based on the this compound scaffold, have shown promising anti-inflammatory effects.[3]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]

Caption: Synthetic Workflow for a Diaminopyrimidine.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the animals. A control group should receive the vehicle only. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. [12][13]4. Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [13]5. Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented and continues to be an active area of research. This technical guide has provided a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols. The versatility of this scaffold, coupled with the detailed methodologies presented herein, offers a solid foundation for the rational design and development of novel and more effective therapeutic agents to address a range of unmet medical needs.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Taylor & Francis Online. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]

-

Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. [Link]

-

Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. (2016). PubMed. [Link]

-

Illustration depicting the structure-activity relationship for the synthesized series (5–11). (n.d.). ResearchGate. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). PubMed Central. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers. [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Semantic Scholar. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

-

IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.). ResearchGate. [Link]

-

The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. [Link]

-

Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (1977). Indian Academy of Sciences. [Link]

- Novel synthesis of substituted 4-amino-pyrimidines. (2013).

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central. [Link]

-

Minimum Inhibitory Concentrations (MICs) of Tested Compounds against... (n.d.). ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PubMed Central. [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002).

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Methyl-2-(methylthio)pyrimidine in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrimidine Scaffold and the Unique Role of a Key Intermediate

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleobases of DNA and RNA.[1][2] This nitrogenous heterocycle is a privileged scaffold, frequently utilized for its versatile synthetic handles and its capacity to form crucial hydrogen bond interactions within biological targets.[3] Its derivatives have found widespread application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]

Within the vast landscape of pyrimidine-based building blocks, 5-Methyl-2-(methylthio)pyrimidine emerges as a particularly strategic intermediate for drug discovery programs. Its value lies not in its inherent biological activity, but in the latent reactivity of its substituents. The C5-methyl group offers a site for late-stage functionalization, while the C2-methylthio group serves as a versatile linchpin. It can be readily displaced or, more strategically, activated through oxidation to create a highly reactive electrophilic center.

This technical guide provides an in-depth exploration of the synthesis, activation, and strategic application of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.

Part 1: Synthesis and Characterization of the Core Intermediate

The most direct and reliable route to this compound is the S-methylation of its corresponding thiol precursor, 5-methylpyrimidine-2-thiol. This reaction proceeds via a classical nucleophilic substitution (SN2) mechanism where the thiolate anion, generated in situ, attacks the methylating agent.

Mechanism of S-Methylation

The reaction is initiated by the deprotonation of the thiol group of 5-methylpyrimidine-2-thiol by a suitable base, forming a potent thiolate nucleophile. This thiolate then attacks the electrophilic methyl group of the methylating agent, such as methyl iodide, displacing the iodide leaving group to form the desired thioether product.[6]

Caption: S-Methylation of 5-methylpyrimidine-2-thiol.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the S-methylation of heterocyclic thiols.[7][8]

Materials:

-

5-Methylpyrimidine-2-thiol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Methyl Iodide (CH₃I, 1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

To a stirred suspension of 5-methylpyrimidine-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in DMF (approx. 0.5 M), add methyl iodide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid. A typical yield for this transformation is in the range of 85-95%.

Characterization Data

The structural integrity of the synthesized intermediate must be confirmed. Below are the predicted spectroscopic data based on analysis of analogous structures.[9][10][11]

| Data Type | Predicted Values |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.3 (s, 2H, H4/H6), ~2.6 (s, 3H, S-CH₃), ~2.2 (s, 3H, C5-CH₃). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~172 (C2), ~157 (C4/C6), ~120 (C5), ~16 (C5-CH₃), ~14 (S-CH₃). |

| MS (EI) | m/z: 140.05 [M]⁺. |

| Appearance | White to off-white solid. |

Note: These are estimated values. Researchers should always confirm with their own analytical data.

Part 2: Strategic Activation via Oxidation

The true synthetic power of the 2-methylthio group is unlocked upon its oxidation. Conversion to the corresponding methylsulfinyl (-S(O)Me) or, more effectively, methylsulfonyl (-SO₂Me) group dramatically increases the electrophilicity of the C2 position. The methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), significantly more reactive than a chloro substituent at the same position.[12] This activation is the pivotal step that transforms the stable intermediate into a potent electrophile for fragment coupling.

Mechanism of Oxidation

Oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are commonly used. The mechanism involves the electrophilic attack of the oxidant's peroxy oxygen on the nucleophilic sulfur atom of the methylthio group. A two-fold oxidation is required to achieve the sulfone.

Caption: Multi-step synthesis of a JAK2 inhibitor scaffold.

Workflow Explanation & Causality

-

Activation: As detailed previously, the starting intermediate is oxidized to the highly reactive sulfone (B) .

-

Core Elaboration (SNAr at C4/C6): The 5-methylpyrimidine core is first chlorinated at the 4 and 6 positions using a standard agent like phosphorus oxychloride (POCl₃) to produce intermediate (C) . This di-chlorinated species allows for sequential, regioselective substitutions. The first nucleophilic aromatic substitution (SNAr) is performed with a key amine, such as an aminopyrazole derivative (D) , which is common in JAK inhibitors. This reaction typically occurs selectively at the more reactive C4 position, displacing one of the chloro groups to form the coupled intermediate (E) .

-

Final Coupling (SNAr at C2): The final step involves the displacement of the highly reactive methylsulfonyl group at C2. The coupled intermediate (E) is reacted with a second amine nucleophile (F) , which often contains solubilizing groups or vectors to target specific sub-pockets of the kinase. The superior leaving group ability of the -SO₂Me group ensures this reaction proceeds under mild conditions, preserving the integrity of the rest of the molecule and yielding the final inhibitor scaffold (G) .

This strategic, multi-step approach—leveraging the differential reactivity of chloro and methylsulfonyl leaving groups—is a hallmark of efficient modern drug synthesis.

Biological Activity Data

Compounds synthesized using this pyrimidine scaffold have demonstrated potent and selective inhibition of JAK2.

| Compound ID | Modification | JAK2 IC₅₀ (nM) | Selectivity vs JAK1 | Selectivity vs JAK3 |

| Lead Cpd A | Pyrrolopyrimidine Core | 6 | >97-fold | >97-fold |

| Lead Cpd B | 2-Aminopyridine Core | 9 | 276-fold | 184-fold |

| Crizotinib | Reference Compound | 27 | - | - |

Data adapted from representative literature on pyrimidine-based JAK2 inhibitors to illustrate typical potency.[13]

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic tool. Its true value is realized through a strategic two-step activation process: facile synthesis via S-methylation followed by powerful electronic activation via oxidation to the sulfone. The resulting 5-methyl-2-(methylsulfonyl)pyrimidine is a highly valuable electrophile, enabling medicinal chemists to perform late-stage SNAr couplings under mild conditions with a superior leaving group. This guide has demonstrated a robust and logical pathway from simple precursors to a complex, biologically relevant kinase inhibitor scaffold, underscoring the pivotal role of this compound in accelerating modern drug discovery programs.

References

-

Cee, V. J., et al. (2022). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]

-

Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]

-

5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2021). PMC. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Available at: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Babushkina, T. A., et al. (2020). Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry, 90(11), 2093-2101*. Available at: [Link]

-

University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Wisconsin - Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

SpectraBase. (n.d.). 5-Methylpyrimidine. Wiley. Available at: [Link]

-

Oxone as an effective reagent for 2-(alkylthio)pyrimidine oxidation. (2019). Morressier. Available at: [Link]

-

Shimizu, M., Shimazaki, T., & Takeda, Y. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2963. Available at: [Link]

-

Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Methyl 2-(methylthio)pyrimidine-5-carboxylate(38275-41-1) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CAS#:38275-41-1 | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Chemsrc [chemsrc.com]

- 8. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]

- 9. 100114-24-7 | this compound - AiFChem [aifchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 5-Methyl-2-(methylthio)pyrimidine Based Compounds

For the dedicated researcher, scientist, and drug development professional, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a rigorous science. The 5-Methyl-2-(methylthio)pyrimidine core, a versatile and increasingly prominent scaffold, has given rise to a multitude of compounds with diverse biological activities, from potent kinase inhibitors in oncology to novel antiviral and fungicidal agents.[1][2][3][4] Understanding how these molecules exert their effects at a molecular level is paramount to their successful development.

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of compounds based on the this compound scaffold. Moving beyond a mere listing of techniques, this document delves into the strategic rationale behind experimental choices, emphasizing the creation of a self-validating system of evidence to build a robust and compelling MoA narrative.

The this compound Scaffold: A Privileged Starting Point

The unique chemical architecture of the this compound scaffold offers a fertile ground for medicinal chemistry exploration. The pyrimidine ring itself is a well-established pharmacophore present in numerous approved drugs.[5] The strategic placement of the methyl group at the 5-position and the methylthio group at the 2-position provides key handles for synthetic modification and potential interactions with biological targets.[1] The methylthio ether, in particular, is a critical feature. It can be readily oxidized to the corresponding sulfoxide or sulfone, dramatically increasing the electrophilicity at the C2 position and rendering it susceptible to nucleophilic attack.[1] This inherent reactivity opens the door to the design of both non-covalent and covalent inhibitors, a crucial consideration in modern drug discovery.

A Phased Approach to Mechanism of Action Elucidation

A successful MoA study is not a linear path but rather an iterative process of hypothesis generation and validation. This guide is structured to mirror this scientific journey, from broad, unbiased screening to deep, mechanistic interrogation.

Figure 1: A logical workflow for a comprehensive mechanism of action study.

Phase 1: Casting a Wide Net - Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of your this compound-based compound. Phenotypic screening, while valuable, only reveals the "what" (e.g., cell death, inhibition of viral replication), not the "how". Unbiased approaches are essential to avoid confirmation bias and uncover potentially novel mechanisms.

Affinity-Based Chemical Proteomics

This powerful technique leverages the binding affinity of your compound to "pull down" its protein targets from a complex biological sample, such as a cell lysate.[6][7]

Core Principle: Your compound of interest is chemically modified with a tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads) to create a "bait".[6] This bait is then incubated with a cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are then captured, and the interacting proteins are identified by mass spectrometry.

Experimental Protocol: Biotinylation and Streptavidin Pulldown

-

Probe Synthesis: Synthesize a biotinylated version of your this compound compound. A linker arm is typically introduced at a position that is not critical for its biological activity to minimize steric hindrance.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

-

Incubation: Incubate the biotinylated compound with the cell lysate to allow for target binding. Include a control with an un-biotinylated compound or a structurally related inactive analog to identify non-specific binders.

-

Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will capture the biotinylated compound along with its bound proteins.[6]

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the protein lists from the active compound pulldown and the control pulldown to identify specific binding partners.

Causality and Trustworthiness: The inclusion of appropriate controls is paramount. A competition experiment, where the lysate is pre-incubated with an excess of the non-biotinylated active compound before adding the biotinylated probe, is a critical validation step. A true target will show significantly reduced binding to the biotinylated probe in the presence of the competitor.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a revolutionary label-free method for assessing target engagement in a cellular context.[8][9] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[10]

Core Principle: Cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are separated from the soluble, stable proteins. A ligand-bound protein will be more resistant to heat-induced denaturation and will therefore remain in the soluble fraction at higher temperatures compared to the unbound protein.[10][11]

Experimental Protocol: CETSA with Western Blot Detection

-

Cell Treatment: Treat intact cells with your compound or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble fraction (containing stable proteins) from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[9]

Authoritative Grounding: The initial validation of CETSA was performed on well-established drug-target pairs, such as methotrexate and its target dihydrofolate reductase, providing a strong foundation for its use in target identification.[9]

Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).

Phase 2: The Deep Dive - Quantitative and Biophysical Characterization

Once a primary target is identified and validated, the next phase is to quantify the interaction and understand its nature. This is where the transition from qualitative to quantitative data occurs.

Biochemical Assays: Measuring Functional Inhibition

For many targets, particularly enzymes like kinases, direct measurement of their activity is the gold standard for assessing inhibition.[12]

Core Principle: A biochemical assay reconstitutes the biological activity of the target protein in a controlled, in vitro environment. The effect of the compound on this activity is then measured.

| Assay Type | Principle | Common Readout | Suitability for this compound Compounds |

| Kinase Activity Assays | Measures the transfer of a phosphate group from ATP to a substrate (peptide or protein).[13][14] | Luminescence (e.g., ADP-Glo™), Fluorescence (e.g., TR-FRET), Radioactivity (³²P or ³³P).[12][15] | Highly suitable, as many pyrimidine derivatives are kinase inhibitors.[2][3] |

| Protease Activity Assays | Measures the cleavage of a specific substrate by a protease. | Fluorescence (FRET-based substrates), Colorimetric. | Applicable if the identified target is a protease. |

| Nucleotidyltransferase Assays | Measures the incorporation of nucleotides into a growing nucleic acid chain. | Radioactivity, Fluorescence (intercalating dyes). | Relevant for antiviral compounds targeting viral polymerases.[16] |

Experimental Protocol: A Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, and ATP at optimized concentrations.

-

Compound Titration: Prepare a serial dilution of your this compound compound.

-

Reaction Setup: In a multi-well plate, combine the kinase and the compound and pre-incubate to allow for binding.

-

Initiate Reaction: Add the substrate and ATP mixture to start the kinase reaction. Incubate for a defined period at an optimal temperature.

-

Stop Reaction & Deplete ATP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP.

-

Luminescence Detection: This newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.

-